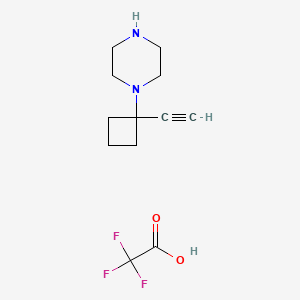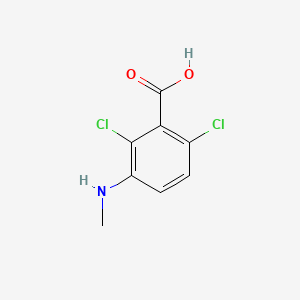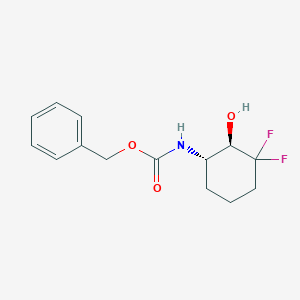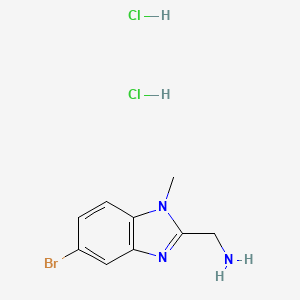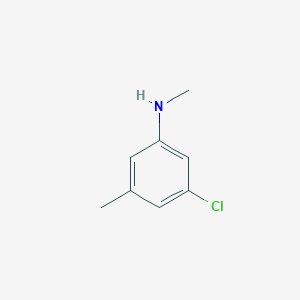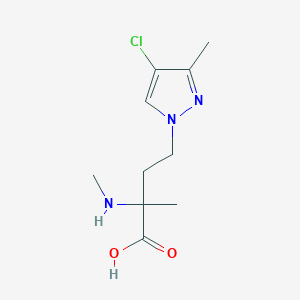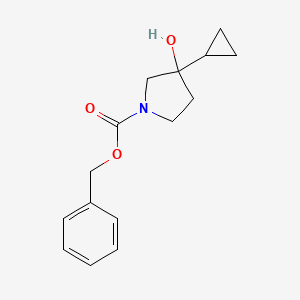
3-Aminobutanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminobutanimidamide is an organic compound with the molecular formula C4H11N3 It is a derivative of butanimidamide, where an amino group is attached to the third carbon of the butane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobutanimidamide typically involves the reaction of butanamide with ammonia under specific conditions. One common method is the catalytic hydrogenation of 3-nitrobutanamide, which involves the reduction of the nitro group to an amino group. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.
化学反应分析
Types of Reactions: 3-Aminobutanimidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
3-Aminobutanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 3-Aminobutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Butanamide: The parent compound, lacking the amino group.
3-Aminobutanamide: Similar structure but with an amide group instead of an imidamide group.
4-Aminobutanimidamide: An isomer with the amino group on the fourth carbon.
Uniqueness: 3-Aminobutanimidamide is unique due to the presence of both an amino group and an imidamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
分子式 |
C4H11N3 |
|---|---|
分子量 |
101.15 g/mol |
IUPAC 名称 |
3-aminobutanimidamide |
InChI |
InChI=1S/C4H11N3/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H3,6,7) |
InChI 键 |
SDMBYTJQMSLXAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)

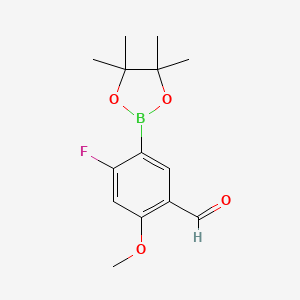
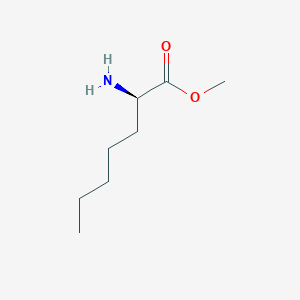
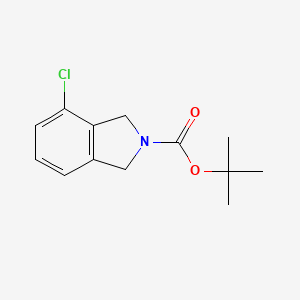
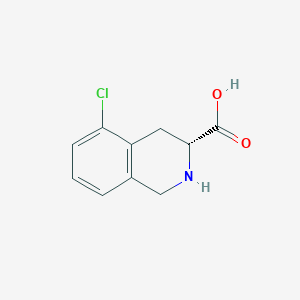
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
